molecular formula C14H13NO3S B1302484 Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate CAS No. 57560-93-7

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Cat. No.: B1302484
CAS No.: 57560-93-7
M. Wt: 275.32 g/mol
InChI Key: DZEVIDSHPCONQD-UHFFFAOYSA-N
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Description

Table 1: Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2(1)/n
Cell dimensions a=9.833 Å, b=9.981 Å, c=13.850 Å
β angle 108.90°
R-factor (observed) 0.0409
Refinement temperature 120 K

X-ray diffraction confirms the syn stereochemistry of the acetyl group relative to the sulfur atom in the solid state, a common feature in 5-acetylthiazoles.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 8.14 (s, 1H, thiazole H-3)
    • δ 8.00–7.42 (m, 5H, phenyl protons)
    • δ 4.43 (q, J=7.0 Hz, 2H, OCH₂CH₃)
    • δ 2.58 (s, 3H, acetyl CH₃)
    • δ 1.42 (t, J=7.3 Hz, 3H, OCH₂CH₃).
  • 13C NMR (CDCl₃, 100 MHz):

    • δ 195.2 (acetyl C=O)
    • δ 167.4 (ester C=O)
    • δ 153.1 (C-2 thiazole)
    • δ 136.5–126.8 (phenyl carbons)
    • δ 61.3 (OCH₂CH₃)
    • δ 27.1 (acetyl CH₃).

Infrared (IR) Spectroscopy

Key vibrational modes include:

  • 1701 cm⁻¹ (ester C=O stretch)
  • 1647 cm⁻¹ (acetyl C=O stretch)
  • 1593 cm⁻¹ (C=N thiazole ring).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 275.0616 ([M+H]⁺), consistent with the molecular formula C₁₄H₁₃NO₃S.

Table 2: Spectroscopic Assignments

Technique Key Signals Assignment
1H NMR δ 8.14 (s) Thiazole H-3
13C NMR δ 195.2 Acetyl carbonyl
IR 1701 cm⁻¹ Ester carbonyl stretch
MS m/z 275.0616 Molecular ion [M+H]⁺

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Natural Bond Orbital (NBO) analysis : Strong hyperconjugation between the acetyl oxygen lone pairs and σ*(C–S) orbitals stabilizes the thiazole ring.
  • Electrostatic potential surfaces : Negative charge localization on oxygen atoms, favoring electrophilic attacks at the acetyl and ester groups.

Molecular Orbital Analysis

The HOMO is localized on the thiazole ring and phenyl group, while the LUMO resides on the acetyl and ester moieties. This electronic distribution suggests preferential reactivity at the carbonyl sites.

Table 3: DFT-Derived Parameters

Parameter Value
HOMO energy (eV) -6.8
LUMO energy (eV) -2.6
Dipole moment (Debye) 3.9
Bond length (C=O, ester) 1.21 Å

Conformational studies using the AM1 semiempirical method identify two rotamers of the acetyl group (syn and anti), with a rotational barrier of ~12 kJ/mol.

Properties

IUPAC Name

ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-3-18-14(17)11-12(9(2)16)19-13(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEVIDSHPCONQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372560
Record name Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57560-93-7
Record name Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Reaction Using α-Bromoketones and Alkyl 2-Amino-2-thioxoacetates

A widely reported method involves the reaction of alkyl 2-amino-2-thioxoacetates with α-bromoketones in polar aprotic solvents such as dimethylformamide (DMF) at room temperature. The procedure is as follows:

  • Equimolar amounts of alkyl 2-amino-2-thioxoacetate and α-bromoketone are dissolved in DMF.
  • The mixture is stirred at room temperature for approximately 3 hours.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is quenched with brine solution.
  • The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification is achieved by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

This method yields alkyl 4-phenylthiazole-2-carboxylates with high purity and good yields, which can be adapted for the synthesis of this compound by selecting appropriate α-bromoketones bearing the acetyl group at the 5-position and phenyl substitution at the 2-position.

Cyclocondensation of Thiobenzamide Derivatives with 3-Chloro-2,4-pentanedione

Another effective approach involves the cyclocondensation of thiobenzamide derivatives with 3-chloro-2,4-pentanedione in refluxing ethanol. This method is particularly useful for synthesizing 5-acetyl-2-arylthiazoles:

  • Thiobenzamide derivative and 3-chloro-2,4-pentanedione are mixed in ethanol.
  • The mixture is refluxed for several hours.
  • The reaction proceeds via nucleophilic attack of the thiobenzamide sulfur on the electrophilic α-chloroketone, followed by cyclization to form the thiazole ring.
  • The product is isolated by filtration or extraction and purified by recrystallization.

This method has been demonstrated to produce 5-acetyl-2-phenylthiazole derivatives efficiently and can be tailored to prepare this compound by using the corresponding ester-functionalized thiobenzamide.

One-Pot Reaction of Acetylacetone and Thiourea with Oxidizing Agents

A one-pot synthesis involves the reaction of acetylacetone with thiourea in the presence of an oxidizing agent such as iodine, chlorine, or bromine:

  • Acetylacetone and thiourea are combined in stoichiometric amounts.
  • An oxidizing agent is added to facilitate cyclization.
  • The reaction is carried out under controlled temperature conditions.
  • The product, a 5-acetyl-2-amino-4-methylthiazole derivative, is obtained in high yield.

Although this method is more commonly used for methyl-substituted thiazoles, modifications can be made to introduce phenyl and ester groups, potentially enabling the synthesis of this compound.

Alternative Synthetic Routes via Hydrazonoyl Chlorides and Thioamide Hydrazines

Research has also shown that thioamide hydrazine derivatives of thiazole carboxylates can be reacted with hydrazonoyl chlorides in ethanol under reflux with triethylamine as a base to form substituted thiazole derivatives:

  • The thioamide hydrazine intermediate is prepared from the corresponding thiazole carboxylate.
  • It is then reacted with hydrazonoyl chlorides in ethanol with triethylamine.
  • The reaction mixture is refluxed for 4–6 hours.
  • The resulting products are isolated by filtration and recrystallization.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Key Advantages References
Hantzsch reaction with α-bromoketones and alkyl 2-amino-2-thioxoacetates Alkyl 2-amino-2-thioxoacetate, α-bromoketone DMF, room temp, 3 h High (up to 96%) Mild conditions, good yields, easy purification
Cyclocondensation of thiobenzamide with 3-chloro-2,4-pentanedione Thiobenzamide derivative, 3-chloro-2,4-pentanedione Reflux in ethanol Good Straightforward, scalable
One-pot reaction of acetylacetone and thiourea with oxidizing agent Acetylacetone, thiourea, I2/Cl2/Br2 Controlled temp, one-pot Excellent (85%) Simple, high yield
Reaction of thioamide hydrazine with hydrazonoyl chlorides Thioamide hydrazine, hydrazonoyl chlorides Reflux in ethanol, triethylamine Moderate to good Versatile for functionalization

Research Findings and Notes

  • The Hantzsch reaction is the most commonly employed method due to its efficiency and mild reaction conditions, allowing for the synthesis of a wide variety of substituted thiazoles including this compound.
  • Cyclocondensation methods provide a robust alternative, especially when starting from thiobenzamide derivatives, enabling the introduction of aryl groups at the 2-position and acetyl groups at the 5-position.
  • The one-pot synthesis using thiourea and acetylacetone with oxidizing agents is notable for its simplicity and high yield but may require further modification to introduce the ethyl carboxylate group at the 4-position.
  • The use of hydrazonoyl chlorides with thioamide hydrazines offers a pathway to diversify the thiazole derivatives, which can be useful for generating analogs of this compound for biological activity studies.
  • Purification techniques such as column chromatography and recrystallization are essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate has demonstrated promising anticancer properties in several studies. The compound has been evaluated against various cancer cell lines, showing effectiveness in inhibiting cell proliferation.

  • Case Study : A study investigated its effects on HepG2 and MCF-7 cell lines, revealing that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring significantly influenced anticancer activity .

2. Antimicrobial Properties
The compound has also been explored for its antimicrobial potential, particularly against multidrug-resistant strains of bacteria.

  • Case Study : Recent research highlighted the efficacy of thiazole derivatives, including this compound, against Staphylococcus aureus. The study utilized the MTS assay to evaluate cytotoxicity on human colorectal cells, demonstrating a favorable safety profile alongside its antimicrobial activity .

Synthesis and Chemical Reactions

This compound serves as a versatile intermediate in organic synthesis.

1. Synthesis of Novel Thiazole Derivatives
The compound is frequently employed as a starting material for synthesizing new thiazole derivatives with enhanced biological activities.

  • Synthesis Example : Utilizing a one-pot three-component reaction involving this compound, researchers have developed novel thiazolidinone derivatives that exhibited significant anticonvulsant activity .

2. Chemical Modifications
The compound can undergo various chemical modifications to enhance its pharmacological properties.

Modification TypeResulting ActivityReference
HalogenationIncreased potency against cancer cells
AlkylationEnhanced antimicrobial efficacy

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its applications.

Key Findings:

  • Substituents on the phenyl ring significantly influence the biological activity.
  • Electron-withdrawing groups enhance anticancer properties while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact pathways involved depend on the specific biological context and the target organism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate belongs to a broader class of thiazole carboxylates, which differ in substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Carboxylates
Compound Name R² (Position 2) R⁴ (Position 4) R⁵ (Position 5) Key Features Biological Activity Reference
This compound Phenyl Acetyl Ethoxycarbonyl Acetyl enhances hydrophobicity; ester enables derivatization Enzyme inhibition, antimicrobial studies (inferred)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl Ethoxycarbonyl CF₃ group increases lipophilicity and electron-withdrawing effects Not explicitly reported; inferred drug discovery applications
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Phenyl Ethoxycarbonyl Amino group improves solubility and hydrogen-bonding capacity Targeted therapies (e.g., kinase inhibition)
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate 4-(Benzimidazol-2-yl)phenyl Methyl Ethoxycarbonyl Benzimidazole moiety enhances binding to biological targets (e.g., receptors) Anticancer or antiviral research

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate significantly increases logP compared to the acetylated analog, influencing membrane permeability .
  • Solubility: Amino-substituted derivatives (e.g., Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate) show improved aqueous solubility due to protonation at physiological pH .

Biological Activity

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (CAS number: 57560-93-7) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, an acetyl group at the 5-position, a phenyl group at the 2-position, and an ethyl ester at the 4-position. The structural characteristics of this compound suggest a promising avenue for medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-cyano-3-phenylacrylate with thioacetamide in the presence of a base like sodium ethoxide. Various synthetic routes may be employed depending on the desired yield and purity of the final product.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The compound's mechanism appears to involve the inhibition of cell proliferation, which positions it as a potential candidate for anticancer drug development .

Antimicrobial Activity

The compound has also shown promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vivo experiments indicated that treatment with this compound led to a notable reduction in bacterial burden in infected mice models, suggesting its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

Similar thiazole derivatives have been reported to possess anti-inflammatory properties, indicating that this compound may also exhibit such activities. These effects are often linked to the compound's ability to inhibit specific enzymes involved in inflammatory pathways.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to related thiazole derivatives:

Compound NameStructural FeaturesNotable Activities
This compoundAcetyl at 5-position, phenyl at 2-positionAnticancer, antimicrobial
Ethyl 4-methylthiazole-5-carboxylic acidMethyl group at the 4-positionAntimicrobial properties
2-AcetylthiazoleAcetyl group at the 2-positionAnticancer activity
Phenethyl thiazolesVaried substituents on phenethyl groupBroad-spectrum antimicrobial effects

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, similar thiazole derivatives are synthesized using the Gewald reaction, which involves reacting a ketone (e.g., acetylacetone) with a substituted thiourea or thioamide in the presence of a base. Ethanol or toluene is typically used as the solvent under reflux conditions (4–6 hours). Post-reaction, solvent removal under reduced pressure and purification via flash chromatography (silica gel, EtOAc/cyclohexane) yield the product .
  • Characterization : Confirm purity via TLC, then use 1H^1 \text{H}-NMR (to identify acetyl protons at δ ~2.5 ppm and ester groups at δ ~4.3 ppm) and 13C^{13} \text{C}-NMR (carbonyl signals at δ ~165–175 ppm). Mass spectrometry (HRMS) provides molecular ion validation .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Key Techniques :

  • NMR : Assign aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and thiazole ring protons (δ ~6.5–7.5 ppm). The acetyl group appears as a singlet in 1H^1 \text{H}-NMR .
  • IR : Confirm ester (C=O stretch at ~1700 cm1^{-1}) and acetyl (C=O at ~1680 cm1^{-1}) functionalities .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Refinement using SHELXL resolves bond lengths and angles .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments?

  • Approach : If NMR data ambiguities arise (e.g., overlapping signals), use X-ray diffraction to determine the exact molecular geometry. For example, intramolecular hydrogen bonds (e.g., N–H⋯O) observed in the crystal structure of related compounds can explain unexpected 1H^1 \text{H}-NMR shifts .
  • Tools : Refine structures using SHELXL (for small molecules) or SHELXS (for phase problems). Visualize hydrogen bonding and torsion angles with ORTEP-3 to validate conformational stability .

Q. What strategies optimize reaction yields in thiazole synthesis?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/toluene to assess cyclization efficiency.
  • Catalyst-Free Methods : highlights aqueous ethanol-mediated syntheses for eco-friendly protocols, reducing byproducts .
  • Microwave Assistance : For time reduction, explore microwave-assisted Gewald reactions (e.g., 30 minutes vs. 6 hours under reflux) .

Q. How is the compound evaluated for biological activity in drug discovery?

  • Methodology :

  • Derivatization : Synthesize analogs by modifying the phenyl or acetyl groups (e.g., nitro, hydroxyl substituents) to assess structure-activity relationships .
  • Assays : Test antimicrobial activity via agar diffusion (MIC determination) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential). Use HPLC to quantify bioactivity and stability .

Data Analysis & Computational Tools

Q. How are computational methods integrated with experimental data for structural validation?

  • Workflow :

  • DFT Calculations : Compare experimental (X-ray) bond lengths/angles with Gaussian-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Docking Studies : Use AutoDock Vina to predict binding affinities of thiazole derivatives to target proteins (e.g., kinases) .

Q. What advanced crystallographic software is recommended for structural refinement?

  • Tools :

  • SHELX Suite : SHELXL for refinement (handles twinning and high-resolution data), SHELXD for experimental phasing .
  • WinGX : Integrates ORTEP-3 for graphical representation and Mercury for intermolecular interaction analysis .

Conflict Resolution in Data Interpretation

Q. How to address conflicting NMR and crystallographic data for hydrogen bonding?

  • Case Study : In , 1H^1 \text{H}-NMR suggested a dynamic structure, but X-ray data revealed static intramolecular N–H⋯O bonds. Resolve by variable-temperature NMR to observe exchange broadening, corroborated by crystallographic H-atom positions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

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